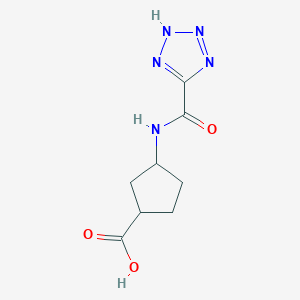

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

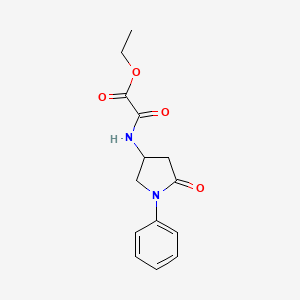

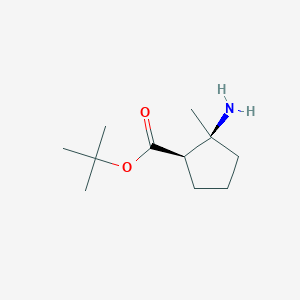

“3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid” is a compound that includes a tetrazole group and a cyclopentane carboxylic acid group . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Molecular Structure Analysis

Tetrazoles are heteroaromatic systems containing the maximum number of nitrogen atoms, which is why they exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .Wissenschaftliche Forschungsanwendungen

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones can effectively substitute for the carboxylic acid functional group, as evidenced in the design of potent thromboxane A2 receptor antagonists. This substitution was validated by synthesizing derivatives of a known antagonist and comparing their IC(50) and K(d) values. This example demonstrates the cyclopentane-1,3-dione moiety's potential as a novel isostere for the carboxylic acid functional group, providing an innovative approach in drug design due to its strong acidity, tunable lipophilicity, and structural versatility (Ballatore et al., 2011).

Tetrazoles as Bioisosteric Replacements

5-Substituted 1H-tetrazoles serve as a bioisosteric replacement for carboxylic acids in medicinal chemistry, featured in various clinical drugs like losartan and cefazolin. Their synthesis has seen advancements towards more efficient and eco-friendly methods. This underscores the significance of tetrazoles in drug development, offering benefits such as improved metabolic stability and physicochemical properties (Mittal & Awasthi, 2019).

Catalytic Applications in Organic Synthesis

Vanadium-catalyzed carboxylation of alkanes to carboxylic acids demonstrates the versatility of cyclopentane derivatives in organic synthesis. This process, under mild conditions, highlights the potential of using transition metal complexes to introduce carboxylic acid functionality into hydrocarbons, opening new avenues for the synthesis of complex organic compounds (Reis et al., 2005).

Multicomponent Reactions in Tetrazole Synthesis

Tetrazole derivatives' synthesis through multicomponent reactions showcases their importance in creating diverse molecular scaffolds with potential medicinal applications. This approach enables the rapid assembly of tetrazole-containing compounds, providing a rich source of molecules for pharmaceutical research and development (Neochoritis et al., 2019).

Coordination Polymers and Luminescence

The construction of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers through ligand modifications demonstrates the application of tetrazole derivatives in material science. These coordination polymers exhibit unique structural topologies and photoluminescence properties, making them interesting candidates for material applications such as sensing, light emission, and catalysis (Song et al., 2009).

Eigenschaften

IUPAC Name |

3-(2H-tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c14-7(6-10-12-13-11-6)9-5-2-1-4(3-5)8(15)16/h4-5H,1-3H2,(H,9,14)(H,15,16)(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVZTXLFYLLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)

![4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2739479.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)

![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)